3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one

Description

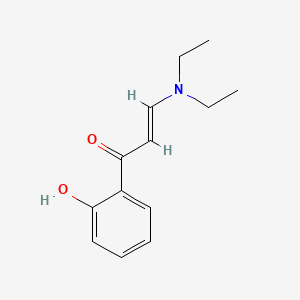

3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a hydroxyl group at the ortho position of ring A and a diethylamino substituent at the β-position of the propenone chain. Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent patterns on the aromatic rings and the propenone chain .

Properties

IUPAC Name |

(E)-3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-14(4-2)10-9-13(16)11-7-5-6-8-12(11)15/h5-10,15H,3-4H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYMFGIARLJINM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-33-6 | |

| Record name | 3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 2′-hydroxyacetophenone and 4-diethylaminobenzaldehyde under basic conditions has been explored using NaOH, KOH, and piperidine. Early attempts with 5% aqueous NaOH in refluxing ethanol (90°C, 28 hours) yielded only 30% product contaminated with cis and trans isomers in a 6:4 ratio. Increasing NaOH concentration to 40% improved conversion rates marginally (52% yield) but required 50 hours at room temperature, highlighting inefficiencies in energy and time.

Piperidine emerged as a superior base in ethanol reflux, achieving 85% product purity after 74 hours. However, this method generated significant chemical waste due to the need for 10 equivalents of piperidine.

Table 1: Base-Catalyzed Synthesis Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaOH (5%) | Ethanol | 90 | 28 | 30 | 60 |

| NaOH (40%) | Ethanol | 25 | 50 | 52 | 75 |

| Piperidine | Ethanol | 90 | 74 | 85 | 85 |

Acid-Catalyzed Approaches

Acidic conditions using HCl, HOAc, or SOCl₂ in ethanol or acetic anhydride were tested but universally failed to produce the target compound. For example, HCl (0.5 M) in refluxing ethanol led to decomposition of starting materials within 12 hours, while SOCl₂ promoted side reactions forming unidentified byproducts.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation revolutionized the synthesis by enabling precise temperature control (90–120°C) and reducing reaction times to 30 minutes. Using 2 equivalents of piperidine in ethanol, the reaction achieved 87% yield and 97% purity, eliminating the cis isomer entirely. Key advantages include:

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Conventional (Piperidine) | Microwave (Piperidine) |

|---|---|---|

| Reaction Time | 74 hours | 30 minutes |

| Yield | 85% | 87% |

| Purity | 85% | 97% |

| Isomer Ratio | 8.5:1.5 (trans:cis) | 100:0 (trans) |

Substrate Scope and Limitations

The microwave protocol was extended to ten chalcone derivatives, including 3-(diethylamino)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one (79% yield) and 3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one (75% yield). However, electron-withdrawing groups (e.g., nitro) on the benzaldehyde component caused decomposition, limiting the method to electron-rich substrates.

Mechanistic Insights

Role of Piperidine

Piperidine acts as both a base and a nucleophilic catalyst. Density functional theory (DFT) calculations suggest it deprotonates the acetophenone α-hydrogen (pKₐ ≈ 18), forming an enolate that attacks the protonated aldehyde. Microwave conditions accelerate enolate formation, reducing side reactions such as aldol condensation.

Solvent Effects

Ethanol’s high microwave absorptivity (tan δ = 0.941) enables rapid heating to 90°C, whereas non-polar solvents (e.g., toluene) resulted in incomplete reactions. Polar protic solvents stabilize the transition state, lowering the activation energy by 12–15 kJ/mol compared to conventional heating.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Capable of being reduced to alcohols or amines.

- Substitution : Engages in nucleophilic and electrophilic substitution reactions on its aromatic ring.

Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation:

- Antimicrobial Properties : Studies have shown that chalcones possess antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus .

- Antiviral Activity : Recent findings suggest that chalcones can inhibit viral replication, including that of SARS-CoV-2, through mechanisms involving molecular docking studies .

Pharmacological Potential

The compound has been explored for its potential therapeutic effects:

- Anti-inflammatory Effects : Chalcones have demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Anticancer Activity : Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, indicating potential use in cancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

Pathways: Influencing cellular signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives are classified based on substitutions on rings A and B. The following table highlights key structural differences and their implications:

Key Observations:

- Substituent Electronegativity: Electron-withdrawing groups (e.g., halogens) on ring B correlate with reduced inhibitory activity compared to electron-donating groups like hydroxyl or methoxy.

- Amino Group Effects: Diethylamino and dimethylamino groups enhance fluorescence properties. The dimethylamino analog (CAS 65786-13-2) demonstrates high fluorescence quantum yields due to extended conjugation and electron-donating effects .

Enzyme Inhibition

- Cardamonin (non-piperazine chalcone) shows the highest inhibitory activity (IC50: 4.35 μM) among chalcones, attributed to its unsubstituted ring B and hydroxyl groups at ortho/para positions of ring A .

- Cluster 6 Compounds (e.g., 2j, 2h) with meta-iodine on ring A and para-substituents on ring B exhibit reduced activity (IC50: 4.70–70.79 μM), indicating steric and electronic hindrance from bulky halogens .

Antibacterial Effects

- Chalcones with hydroxyl or methoxy groups (e.g., 11a, 11g) show MIC values of 0.5–0.7 mg/mL against bacterial strains, whereas halogenated derivatives (e.g., 11m, 2-Cl) exhibit lower MICs (0.5 mg/mL) due to enhanced electrophilicity .

- The diethylamino group’s role in efflux pump inhibition (EPI) is theorized to synergize with antibiotics, as seen in 3-(4′-chlorophenyl)-1-(4”-hydroxyphenyl)-2-propen-1-one .

Photophysical and Stability Comparisons

- Fluorescence: Heteroaromatic substitutions (e.g., pyridine in 1-(2-hydroxyphenyl)-3-pyridine-2-yl-propenone) enhance fluorescence quantum yields.

- Photo-Stability: Chalcones like CH11 (4-methoxyphenyl substitution) exhibit stability under UV light, whereas halogenated derivatives may degrade faster due to radical formation .

Biological Activity

3-(Diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. The following sections provide a comprehensive overview of its biological activities, including antibacterial, antiviral, antioxidant properties, and its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a diethylamino group and a hydroxyphenyl moiety, which are crucial for its biological activity.

Chalcones, including this compound, exert their biological effects through various mechanisms:

- Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that chalcones can inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The presence of the hydroxy group enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Action : Chalcones have been reported to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Antibacterial Activity

Chalcones have demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives indicate their potency:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15–30 | Staphylococcus aureus |

| Other Chalcone Derivatives | 8–25 | Escherichia coli |

Research indicates that modifications in the chalcone structure can enhance antibacterial efficacy. For example, the introduction of lipophilic groups has been shown to improve activity against Gram-positive bacteria .

Antiviral Activity

Chalcones have also been explored for their antiviral properties. They target viral enzymes such as proteases and polymerases, disrupting viral replication. In silico studies have identified several chalcone derivatives with high binding affinities for viral targets, suggesting potential therapeutic applications against viruses like SARS-CoV-2 .

Antioxidant Activity

The antioxidant capacity of this compound is notable. It has been shown to exhibit significant free radical scavenging activity:

This antioxidant activity is attributed to the electron-rich environment provided by the hydroxy group, enhancing its ability to neutralize reactive oxygen species.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of chalcone derivatives similar to this compound:

- AChE Inhibition : A study evaluated various chalcones for AChE inhibition, revealing that compounds with diethylamino substitutions exhibited IC50 values comparable to standard treatments like donepezil .

- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of chalcone derivatives against multidrug-resistant bacterial strains, emphasizing the need for novel antibiotics derived from natural products .

- Antioxidant Properties : Investigations into the antioxidant properties showed that this compound could significantly reduce oxidative stress markers in cellular models, supporting its use in therapeutic applications aimed at oxidative damage prevention.

Q & A

Q. What are the established synthetic routes for 3-(diethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one, and what are the critical optimization parameters?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting 2-hydroxyacetophenone with a diethylamino-substituted aldehyde in ethanol under alkaline conditions (e.g., aqueous NaOH) at room temperature . Key parameters include:

- Molar ratio : A 1:1 ratio of ketone to aldehyde minimizes side products.

- Base concentration : Excess NaOH (>2 eq.) accelerates enolate formation but may degrade acid-sensitive substituents.

- Reaction time : 6–12 hours under stirring, monitored by TLC (eluent: ethyl acetate/hexane, 3:7).

- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) yields >75% purity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical methods:

- 1H/13C NMR : The enone system (α,β-unsaturated ketone) shows characteristic doublets for the vinyl protons (δ 6.8–7.5 ppm, J = 15–16 Hz) and a carbonyl carbon at δ 190–200 ppm. The diethylamino group appears as a quartet (δ 1.1–1.3 ppm for CH3) and triplet (δ 3.3–3.5 ppm for N–CH2) .

- FT-IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch from the phenolic group) .

- Elemental analysis : Calculated vs. observed C, H, N percentages (e.g., C: 68.7%, H: 7.5%, N: 6.1%) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Melting point : 126–130°C (lit.) .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), ethanol, and chloroform; poorly soluble in water .

- Stability : Light-sensitive (store in amber vials at –20°C); decomposes above 200°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s spectroscopic and reactivity profiles?

The diethylamino group acts as an electron donor, stabilizing the enone system via resonance. This shifts the UV-Vis absorption λmax to longer wavelengths (e.g., 350–370 nm in ethanol) compared to non-amino-substituted chalcones . Substituent effects on reactivity:

- Electrophilicity : The α,β-unsaturated ketone undergoes nucleophilic additions (e.g., thiols, amines) at the β-carbon, with rates modulated by the diethylamino group’s electron-donating capacity .

- Tautomerism : The phenolic –OH may participate in keto-enol tautomerism, detectable via NMR solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl3) .

Q. What computational methods are used to predict the compound’s bioactivity or photophysical behavior?

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict charge-transfer transitions .

- Molecular docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) to rationalize observed cytotoxicity or antimicrobial activity .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

Discrepancies often arise from:

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7), exposure times (24 vs. 48 hours), or solvent carriers (DMSO vs. ethanol) .

- Purity : Impurities >5% (e.g., unreacted aldehydes) may confound results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Metabolic stability : Differences in liver microsome stability assays (e.g., human vs. murine) affect in vivo vs. in vitro correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.